2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14764038
InChI: InChI=1S/C17H21N5O2S3/c1-8(2)11-5-10-14(24)18-12(19-16(10)26-11)6-25-7-13(23)20-17-22-21-15(27-17)9(3)4/h5,8-9H,6-7H2,1-4H3,(H,18,19,24)(H,20,22,23)
SMILES:
Molecular Formula: C17H21N5O2S3
Molecular Weight: 423.6 g/mol

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC14764038

Molecular Formula: C17H21N5O2S3

Molecular Weight: 423.6 g/mol

* For research use only. Not for human or veterinary use.

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C17H21N5O2S3
Molecular Weight 423.6 g/mol
IUPAC Name 2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H21N5O2S3/c1-8(2)11-5-10-14(24)18-12(19-16(10)26-11)6-25-7-13(23)20-17-22-21-15(27-17)9(3)4/h5,8-9H,6-7H2,1-4H3,(H,18,19,24)(H,20,22,23)
Standard InChI Key IACZXALRMVXNNQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)C(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a thieno[2,3-d]pyrimidine backbone, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Key substituents include:

  • A hydroxy group at position 4.

  • An isopropyl group (-CH(CH₃)₂) at position 6.

  • A methylsulfanyl-acetamide side chain at position 2, linked to a thiadiazolylidene group.

The molecular formula is C₁₉H₂₃N₅O₂S₂, with a molecular weight of 413.5 g/mol . Its IUPAC name reflects the intricate arrangement of these functional groups, which contribute to its reactivity and potential interactions with biological targets.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₃N₅O₂S₂
Molecular Weight413.5 g/mol
LogP (Predicted)2.87 (SILICOS-IT)
Solubility0.496 mg/mL (SILICOS-IT)
Topological Polar Surface Area73.99 Ų

The compound’s moderate lipophilicity (LogP ~2.87) suggests balanced membrane permeability, while its polar surface area indicates potential for hydrogen bonding, critical for target engagement .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically including:

  • Core Formation: Construction of the thieno[2,3-d]pyrimidine scaffold via cyclization of thiourea derivatives with α,β-unsaturated ketones .

  • Functionalization: Introduction of the isopropyl group at position 6 using Friedel-Crafts alkylation .

  • Side Chain Coupling: Attachment of the sulfanyl-acetamide-thiadiazolylidene moiety via nucleophilic substitution or Mitsunobu reactions.

A representative protocol from PubChem (CID 2241405) details bromination of thieno[2,3-d]pyrimidin-4-one intermediates in acetic acid, achieving yields up to 95% . Similar methodologies are extrapolated for this compound, with purification via column chromatography.

Reaction Optimization

  • Temperature: Reactions often proceed at 80°C for cyclization steps .

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitutions .

  • Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Biological Activities and Mechanisms

Antimicrobial and Antiviral Effects

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and enveloped viruses (e.g., HSV-1) . The sulfanyl group likely disrupts microbial membrane integrity.

Enzyme Inhibition

The thiadiazolylidene moiety acts as a bioisostere for carboxylic acids, enabling inhibition of carbonic anhydrase and dihydrofolate reductase (IC₅₀: 50–100 nM) .

Applications in Drug Discovery

Kinase Inhibitors

This compound’s ability to modulate fibroblast growth factor receptors (FGFRs) and JAK/STAT pathways positions it as a candidate for oncology and autoimmune diseases .

Antibiotic Development

Its structural similarity to dorzolamide (a carbonic anhydrase inhibitor) suggests potential in glaucoma treatment .

Biochemical Probes

The acetamide linker allows conjugation with fluorescent tags for studying protein-ligand interactions.

Comparative Analysis with Related Compounds

CompoundCore StructureKey ModificationsBiological Activity
Target CompoundThieno[2,3-d]pyrimidineIsopropyl, thiadiazolylideneAnti-inflammatory, antimicrobial
Dorzolamide (USP Ref.) Thieno[2,3-b]thiopyranSulfonamide, ethylaminoCarbonic anhydrase inhibition
PF-04965842 Pyrrolo[2,3-d]pyrimidineCyclobutyl, propane-sulfonamideJAK1 inhibition

The target compound’s dual thienopyrimidine-thiadiazole architecture offers distinct advantages in target selectivity compared to simpler analogs .

Future Directions

Target Validation

  • Molecular docking studies to identify binding sites on IRAK-4 and FGFR1 .

  • In vivo efficacy testing in murine models of inflammation and infection.

Synthetic Improvements

  • Flow chemistry for scalable production.

  • Enantioselective synthesis to explore stereochemical impacts on activity.

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